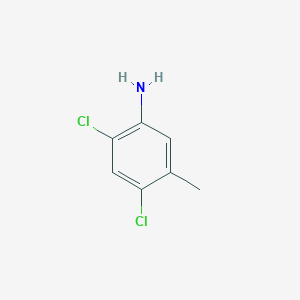

2,4-Dichloro-5-methylaniline

Description

Properties

IUPAC Name |

2,4-dichloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFOXNHUBLZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300602 | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17601-75-1 | |

| Record name | 17601-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the aniline ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The structural similarity of this compound to key intermediates in the synthesis of approved drugs like the tyrosine kinase inhibitor Bosutinib underscores its relevance and potential in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key physical and chemical data for this compound. It is important to note that while some data for the target compound is available, other properties are estimated based on closely related structural analogs such as 2,4-dichloro-N-methylaniline and 2,4-dichloro-6-methylaniline due to a lack of publicly available experimental data for this compound itself.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| CAS Number | 17601-75-1 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | No data available. (Analog: 2,4-Dichloro-N-methylaniline, 28-32 °C) | [2] |

| Boiling Point | No data available. | [3] |

| Density | No data available. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from related anilines |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding nitrobenzene precursor, 1,5-dichloro-2-methyl-4-nitrobenzene. This transformation is a common and effective method for the preparation of anilines. The following protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[4]

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol: Iron-Mediated Reduction

This protocol describes a laboratory-scale synthesis using iron powder and ammonium chloride, a classic and reliable method for nitro group reduction.

Materials:

-

1,5-Dichloro-2-methyl-4-nitrobenzene

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dichloro-2-methyl-4-nitrobenzene (1 equivalent).

-

Addition of Reagents: To the flask, add ethanol and water in a 1:1 ratio to create a slurry. Then, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Extraction: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values of similar compounds.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active molecules. This compound, and its close analogs, are particularly valuable as intermediates in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.

A prominent example of the utility of a structurally similar compound is the use of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib .[5][6][7][8][9] Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of chronic myeloid leukemia (CML).[5][6] The synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[5][6]

The structural analogy between this compound and 2,4-dichloro-5-methoxyaniline suggests that the former can be a valuable building block for the synthesis of novel kinase inhibitors. The dichloro substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of kinases, while the methyl group provides a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Workflow for the use of this compound in kinase inhibitor synthesis.

Safety and Handling

As with all chlorinated anilines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and its structural resemblance to key building blocks of approved kinase inhibitors make it an attractive starting material for the generation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application in medicinal chemistry, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Molecular structure of 2,4-Dichloro-5-methylaniline

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-methylaniline

Abstract

This guide provides a comprehensive technical examination of this compound (CAS No: 17601-75-1), a key chemical intermediate. We will dissect its molecular architecture through detailed analysis of its physicochemical properties and spectroscopic signatures. This document offers an authoritative perspective on the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present a validated synthesis protocol and discuss established analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, structurally-grounded understanding of this compound.

Introduction: The Architectural Significance of a Versatile Intermediate

This compound is a substituted aromatic amine whose utility is fundamentally derived from its specific molecular structure. The precise arrangement of its functional groups—an amino group, two chlorine atoms, and a methyl group on a benzene ring—dictates its reactivity and makes it a valuable precursor in the synthesis of a range of target molecules. It serves as a critical building block in the production of agrochemicals, pharmaceuticals, and dyes, where the structural integrity of the final product depends on the purity and well-defined nature of this intermediate.[1][2] Understanding its structure is not merely an academic exercise; it is the foundation for controlling reaction pathways, predicting product formation, and ensuring the efficacy and safety of the resulting commercial products. This guide will establish a definitive structural profile of this compound, linking its atomic composition to its macroscopic properties and analytical behavior.

Molecular and Physicochemical Profile

The identity and physical characteristics of a compound are direct consequences of its molecular structure. This compound is a solid at room temperature, with its properties governed by the interplay of its halogen, amine, and hydrocarbon moieties.[3]

Chemical Identity and Structure

The compound's structure is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, this compound, systematically describes this arrangement.

References

A Technical Guide to 2,4-Dichloro-5-methylaniline for Researchers and Drug Development Professionals

Section 1: Introduction and Strategic Importance

2,4-Dichloro-5-methylaniline is a halogenated and alkyl-substituted aromatic amine, a structural motif of significant interest in medicinal chemistry and materials science. While not an end-product itself, it serves as a crucial molecular scaffold and a versatile intermediate in multi-step organic syntheses.[1] Its strategic importance lies in the specific arrangement of its substituents on the aniline ring: two chlorine atoms, a methyl group, and an amino group. This precise configuration dictates its reactivity and makes it a valuable precursor for constructing more complex molecules with tailored electronic and steric properties. For professionals in drug development, agrochemicals, and pigment manufacturing, understanding the properties, synthesis, and handling of this compound is fundamental to leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a robust synthesis protocol, its role as a synthetic building block, and rigorous safety procedures.

Section 2: Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. The nomenclature and structural identifiers for this compound are standardized to ensure clarity and reproducibility in research and manufacturing. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

A comprehensive list of its identifiers is provided below for unambiguous reference in procurement, documentation, and regulatory submissions.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Common Synonym | 2,4-Dichloro-5-methyl-phenylamine | [1] |

| CAS Number | 17601-75-1 | [1][2][3] |

| Molecular Formula | C₇H₇Cl₂N | [1][3] |

| MDL Number | MFCD09833435 | [1] |

| SMILES | CC1=CC(N)=C(Cl)C=C1Cl | [4] |

| InChIKey | IGSFOXNHUBLZHU-UHFFFAOYSA-N | [5] |

Section 3: Physicochemical Properties

The physical and chemical properties of a synthetic intermediate govern its reaction conditions, purification methods, and storage requirements. While experimentally determined data for some properties of this compound are not widely published, predicted values based on computational models provide reliable estimates for experimental design.

| Property | Value | Notes |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Solid (Form varies by purity) | General observation for anilines |

| Boiling Point | 261.3 ± 35.0 °C | Predicted value |

| Density | 1.334 ± 0.06 g/cm³ | Predicted value |

| Purity | ≥98% | Typical commercial specification[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Section 4: Synthesis and Mechanistic Considerations

The most direct and industrially relevant pathway to synthesize this compound is through the chemical reduction of its corresponding nitro precursor, 1,4-dichloro-2-methyl-5-nitrobenzene. This transformation is a cornerstone reaction in aromatic chemistry.

Causality in Experimental Design

The choice of a reducing agent is critical and is dictated by factors such as cost, selectivity, safety, and ease of workup. Catalytic hydrogenation is efficient but requires specialized pressure equipment. Conversely, metal-acid systems, such as iron powder in the presence of an acid like acetic or hydrochloric acid, are widely used. This method is robust, cost-effective, and proceeds via a well-understood mechanism involving single electron transfers from the metal surface to the nitro group, followed by a series of protonation and dehydration steps. The acidic medium protonates the nitro group, facilitating its reduction, and the iron serves as the electron donor.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the synthesis from the nitro-aromatic precursor to the final aniline product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 1,4-Dichloro-2-methyl-5-nitrobenzene

This protocol describes a standard laboratory-scale synthesis.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), iron powder (3.0 eq), and a catalytic amount of ammonium chloride (0.2 eq).

-

Solvent Addition: Add a 5:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is exothermic and its progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.

-

Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add an organic solvent such as ethyl acetate and basify with a saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the anilinium salt. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Final Purification: If necessary, the product can be further purified by recrystallization or column chromatography to achieve high purity (≥98%).

Section 5: Applications in Advanced Synthesis

The utility of this compound stems from the reactivity of its amino group, which can be readily transformed into a variety of other functional groups (e.g., diazonium salts, amides, sulfonamides) or used in coupling reactions to build larger molecular frameworks. This versatility makes it a key building block for synthesizing complex target molecules.

While specific, publicly disclosed drug candidates derived directly from this intermediate are limited, its structural class is prevalent in medicinal chemistry. Anilines are foundational components in many kinase inhibitors, antibacterial agents, and other therapeutics. The dichloro-substitution pattern can enhance metabolic stability or modulate the electronic properties of a final compound, which are critical considerations in drug design.

Visualized Role as a Synthetic Intermediate

The diagram below illustrates the central role of this compound as a precursor to various classes of functional molecules relevant to drug discovery and other chemical industries.

Caption: Role as a versatile synthetic building block.

Section 6: Safety, Handling, and Disposal Protocols

As a chlorinated aromatic amine, this compound must be handled with appropriate caution. Adherence to strict safety protocols is mandatory to mitigate risks associated with its toxicity.

Hazard Identification

Based on available safety data, the compound presents the following primary hazards:

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

(Note: Data is based on supplier safety information; a full toxicological profile may not be available. Similar compounds can carry risks of methemoglobinemia and organ toxicity with prolonged exposure.)[6][7]

Mandatory Experimental Handling Protocol

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contaminated.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Weighing and Transfer: Use a disposable weighing boat or weigh the solid on glassine paper within the fume hood. Use anti-static measures if handling a fine powder.

-

Reaction Monitoring: Ensure the reaction vessel is securely clamped and that any exotherms are anticipated and can be controlled with an ice bath.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete. Decontaminate all surfaces and equipment used.

Spill Cleanup Protocol

-

Evacuation and Control: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operational. Remove all ignition sources.

-

Containment: For a solid spill, carefully cover it with a compatible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do NOT use combustible materials like paper towels for the initial cleanup.

-

Neutralization/Collection: Gently sweep the absorbed material into a clearly labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

-

Waste Disposal: Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be disposed of as halogenated organic waste. Do not dispose of it down the drain.

Section 7: References

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved January 4, 2026, from --INVALID-LINK--

-

BLD Pharm. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--

-

Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - 2,4-Dichloro-6-methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

Capot Chemical. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--

-

Synblock Inc. (n.d.). CAS 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--

-

Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

ResearchGate. (2025, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved January 4, 2026, from --INVALID-LINK--

-

Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

ChemicalBook. (2025, June 14). 5-Chloro-2-methylaniline - Safety Data Sheet. Retrieved January 4, 2026, from --INVALID-LINK--

-

Guidechem. (n.d.). How is 5-Chloro-2-methylaniline synthesized?. Retrieved January 4, 2026, from --INVALID-LINK--

-

Sarna Chemicals. (n.d.). 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N. Retrieved January 4, 2026, from --INVALID-LINK--

-

Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2,5-Dichloroaniline. Retrieved January 4, 2026, from --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-methylaniline, 99+%. Retrieved January 4, 2026, from --INVALID-LINK--

-

BLD Pharm. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--

-

PubChemLite. (n.d.). This compound (C7H7Cl2N). Université du Luxembourg. Retrieved January 4, 2026, from --INVALID-LINK--

References

- 1. CAS 17601-75-1 | this compound - Synblock [synblock.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 17601-75-1 | this compound - Capot Chemical [capotchem.com]

- 4. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. H26209.14 [thermofisher.com]

- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,4-Dichloro-5-methylaniline: In-Depth Analysis for Research and Development

This technical guide provides a detailed spectroscopic analysis of 2,4-dichloro-5-methylaniline (CAS No. 17601-75-1), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, ensuring a comprehensive and practical resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with two chlorine atoms, a methyl group, and an amino group. The molecular formula is C₇H₇Cl₂N, with a monoisotopic mass of approximately 174.996 Da.[1] The arrangement of these functional groups dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

-

¹H and ¹³C NMR spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms, respectively. The positions of the substituents create a specific splitting pattern and chemical shifts for the aromatic protons and distinct signals for each carbon atom.

-

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the primary amine and the C-Cl stretches.

-

Mass Spectrometry (MS) provides the molecular weight and offers insights into the molecule's fragmentation pattern, which is influenced by the relative stability of the resulting ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the methyl group protons, the amine protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atoms are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the amino and methyl groups are electron-donating, causing shielding (upfield shifts).

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.2 | Singlet (s) | 3H |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

| Ar-H (H-3) | ~6.8 | Singlet (s) | 1H |

| Ar-H (H-6) | ~7.1 | Singlet (s) | 1H |

Causality Behind Assignments:

-

The methyl protons appear as a sharp singlet around 2.2 ppm.

-

The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

-

The aromatic protons at positions 3 and 6 are singlets because they have no adjacent protons to couple with. The proton at H-6 is expected to be further downfield than H-3 due to the deshielding effect of the adjacent chlorine atom at C-4.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent and their position on the aromatic ring.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~18-22 |

| C-5 | ~120-125 |

| C-4 | ~125-130 |

| C-3 | ~115-120 |

| C-6 | ~130-135 |

| C-2 | ~135-140 |

| C-1 | ~145-150 |

Causality Behind Assignments:

-

The methyl carbon signal appears in the typical aliphatic region.

-

The carbons directly bonded to the electron-withdrawing chlorine atoms (C-2 and C-4) will be deshielded and appear at a lower field.

-

The carbon attached to the nitrogen (C-1) will also be significantly deshielded.

-

The remaining aromatic carbons (C-3, C-5, and C-6) will have shifts determined by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra for anilines is as follows.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the amine, the aromatic ring, and the carbon-chlorine bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 - 3350 | N-H symmetric & asymmetric stretching (primary amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (methyl) |

| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic ring) |

| 1500 - 1400 | C=C stretching (aromatic ring) |

| 850 - 750 | C-Cl stretching |

| 880 - 800 | C-H out-of-plane bending (aromatic) |

Causality Behind Assignments:

-

N-H Stretching: Primary amines typically show two distinct peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[4]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually result in a series of sharp bands in the 1620-1400 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Expected Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

-

Molecular Ion (M⁺˙): The peak for the molecule with two ³⁵Cl atoms will be at m/z 175. The peak for one ³⁵Cl and one ³⁷Cl will be at m/z 177, and for two ³⁷Cl atoms at m/z 179. The expected intensity ratio for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1.

-

Key Fragments: Fragmentation is likely to occur through the loss of a chlorine atom or a methyl radical.

-

[M - CH₃]⁺: Loss of the methyl group (15 Da) would result in a fragment at m/z 160 (and its isotopic peaks).

-

[M - Cl]⁺: Loss of a chlorine atom (35 or 37 Da) would lead to a significant fragment at m/z 140 (and its isotopic peak at 142). This is often a very favorable fragmentation pathway for chlorinated aromatic compounds.

-

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment | Notes |

| 175/177/179 | [C₇H₇Cl₂N]⁺˙ (Molecular Ion) | Isotopic cluster with 9:6:1 ratio, confirming two Cl atoms. |

| 140/142 | [C₇H₇ClN]⁺ | Loss of a Cl radical. Isotopic pattern for one Cl atom. |

| 160/162 | [C₆H₄Cl₂N]⁺ | Loss of a CH₃ radical. Isotopic pattern for two Cl atoms. |

A protonated molecule, [M+H]⁺, would be observed under soft ionization conditions like electrospray ionization (ESI), with an expected m/z of 176 (for the all-³⁵Cl isotopologue).[1]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like substituted anilines.

Caption: A typical workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities as it passes through a capillary column. A temperature program is used to ensure good separation and peak shape.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Analysis: The software generates a total ion chromatogram (TIC). A mass spectrum can be obtained for the peak corresponding to this compound, which can then be interpreted by identifying the molecular ion and major fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, based on established chemical principles and comparison with related structures, serves as a reliable guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

The Solubility Profile of 2,4-Dichloro-5-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dichloro-5-methylaniline, a compound of significant interest in chemical synthesis and pharmaceutical research. In the absence of extensive public domain data, this document establishes a framework for understanding its expected solubility based on physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate critical data for their specific applications. This guide is intended for scientists and professionals in drug development who require a thorough understanding of solubility for process optimization, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline that serves as a versatile building block in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various stages of research and development. From the selection of appropriate reaction media and purification strategies to the formulation of drug delivery systems and the execution of high-throughput screening assays, a comprehensive understanding of its solubility profile is paramount.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment of its behavior in common organic solvents, and present robust methodologies for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Solid (predicted) | |

| CAS Number | 17601-75-1 | [1] |

The presence of two chlorine atoms and a methyl group on the aniline ring influences the molecule's polarity, crystal lattice energy, and potential for solute-solvent interactions. The aromatic ring contributes to its hydrophobicity, while the amino group can participate in hydrogen bonding.

Predicted and Comparative Solubility Profile

While specific experimental solubility data for this compound is not widely available, we can predict its behavior based on its structure and compare it with related compounds.

Predicted Solubility in Common Organic Solvents

Computational tools can provide valuable estimates of solubility. The following table presents predicted solubility values for this compound in a selection of organic solvents, generated using the Chemicalize platform. It is crucial to note that these are in silico predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility (log(S)) | Predicted Solubility (g/L) |

| Polar Protic | Methanol | -1.53 | 2.95 |

| Ethanol | -1.72 | 1.91 | |

| Polar Aprotic | Acetone | -1.65 | 2.24 |

| Dichloromethane | -1.48 | 3.31 | |

| Ethyl Acetate | -1.98 | 1.05 | |

| Nonpolar | Toluene | -2.53 | 0.29 |

| Hexane | -3.85 | 0.01 |

Disclaimer: These values are predictions generated by Chemicalize and are intended for estimation purposes only.[2][3]

Based on the "like dissolves like" principle, this compound, being a moderately polar molecule, is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. The aromatic nature of the compound suggests some solubility in aromatic hydrocarbons like toluene.

Comparative Analysis with Structurally Similar Compounds

Examining the solubility of analogous compounds provides valuable qualitative insights:

-

3-Chloro-2-methylaniline is reported to be soluble in organic solvents such as ethanol, acetone, and ether, with limited solubility in water.[4]

-

4-Chloro-2-methylaniline is also soluble in organic solvents like ethanol and acetone and has limited water solubility.[5]

-

2,4-Dichloroaniline is described as slightly soluble in alcohol and ether.[6]

-

A study on 3,5-dichloroaniline demonstrated its solubility in methanol-water and ethanol-water mixtures, with solubility increasing with a higher proportion of the organic solvent and with rising temperature.[7]

This comparative data suggests that this compound will likely follow a similar trend, exhibiting good solubility in common polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the process. The overall free energy change of dissolution (ΔG_dissolution_) must be negative for solubility to occur. This is described by the Gibbs free energy equation:

ΔG_dissolution_ = ΔH_dissolution_ - TΔS_dissolution_

where:

-

ΔH_dissolution_ is the enthalpy of dissolution, representing the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_dissolution_ is the entropy of dissolution, which is generally positive as the solute molecules become more disordered in solution.

The key solute-solvent interactions that will influence the solubility of this compound include:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, interacting with acceptor atoms in solvents like alcohols and acetone.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds create a molecular dipole that can interact with other polar solvent molecules.

-

Van der Waals Forces: These are present in all solute-solvent interactions and are particularly important for solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard, reliable methods for determining the solubility of a solid compound in an organic solvent.

General Experimental Workflow

The fundamental principle behind most solubility determination methods is the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

This is a straightforward and cost-effective method that relies on the precise weighing of the dissolved solute after solvent evaporation.

Protocol:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature.

-

Allow the solution to stand until any undissolved solid has settled.

-

Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).

-

Dry the container with the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

Cool the container in a desiccator and weigh it accurately.

-

The weight of the dissolved solute is the final weight minus the initial weight of the container.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and the solvent is transparent in that region.

Protocol:

-

Determine the wavelength of maximum absorbance (λ_max_) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at λ_max_ and construct a calibration curve (Absorbance vs. Concentration).

-

Prepare a saturated solution and filter it as described in the general workflow.

-

Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max_.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Protocol:

-

Develop a suitable HPLC method for the analysis of this compound, including the choice of a column, mobile phase, and detector (typically a UV detector).

-

Prepare a series of standard solutions of the compound with known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).

-

Prepare a saturated solution and filter it.

-

Accurately dilute a known volume of the filtered supernatant.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the saturated solution.

Practical Applications and Considerations

-

Chemical Synthesis: Knowledge of solubility allows for the selection of an appropriate solvent to ensure that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification: Solubility data is crucial for developing crystallization and recrystallization procedures to purify the final compound. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.

-

Drug Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation for in vitro and in vivo testing.

-

Analytical Method Development: Solubility information is necessary when preparing stock solutions and standards for various analytical techniques.

Conclusion

References

- 1. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2,4-Dichloro-5-methylaniline Derivatives: A Technical Guide to Biological Activity Evaluation

Abstract

Derivatives of 2,4-dichloro-5-methylaniline represent a burgeoning class of heterocyclic compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of their potential biological activities, with a primary focus on their anticancer and antimicrobial properties. We delve into the synthetic rationale, detailed experimental protocols for activity assessment, and the underlying molecular mechanisms, including the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the evaluation and advancement of this promising chemical scaffold.

Introduction: The Rationale for Investigating this compound Derivatives

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those incorporating a halogenated aniline moiety, have consistently demonstrated a broad spectrum of biological activities.[1] The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of new drug candidates. The presence of two chlorine atoms can enhance lipophilicity, potentially improving membrane permeability, while the methyl group can influence metabolic stability and target binding.

Derivatives of this core structure, especially Schiff bases and other heterocyclic systems, have been investigated for their potential to interact with various biological targets, leading to a range of pharmacological effects.[2][3] This guide will provide a comprehensive overview of the methodologies used to explore and validate these activities.

Anticancer Activity: Mechanisms and Evaluation

A significant area of investigation for this compound derivatives is their potential as anticancer agents.[2][3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways that are dysregulated in cancer cells.[4][5][6]

Key Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many potent anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key events include the activation of caspases, DNA fragmentation, and the externalization of phosphatidylserine.[4][7]

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase) prevent cancer cells from dividing and can ultimately lead to apoptosis.[5][6][7]

-

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Derivatives of this compound may exert their anticancer effects by inhibiting key kinases within this pathway.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Anticancer Activity

The following table presents representative data for a Schiff base derivative closely related to the this compound scaffold, demonstrating its cytotoxic potential.

| Compound | Cell Line | IC50 (µg/mL) |

| 2,4-Dichloro-6-(p-tolylimino-methyl)-phenol | Human Breast Carcinoma | >3 to <1000 |

| [Co(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |

| [Ni(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |

| [Cu(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |

| [Zn(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |

Data adapted from a study on a structurally similar dichloro-substituted Schiff base and its metal complexes, indicating a range of activity.[3]

Visualizing the Mechanism: Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Antimicrobial Activity: Scope and Evaluation

Derivatives of halogenated anilines, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

-

Plate Preparation: Prepare a lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.

Data Presentation: Antimicrobial Activity

The following table provides a template for presenting MIC data for this compound derivatives against a panel of microorganisms.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Control Drug | Data | Data | Data |

In Silico Studies: Predicting Biological Activity

Computational methods are invaluable tools in modern drug discovery, allowing for the prediction of biological activity and pharmacokinetic properties before synthesis and in vitro testing.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to predict the binding affinity and interaction of a this compound derivative with a specific protein target (e.g., a kinase in a signaling pathway).

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine the drug-likeness of a compound. In silico tools can predict these properties, helping to prioritize candidates for further development.

Workflow for In Silico Evaluation

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. ijlpr.com [ijlpr.com]

- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. idexx.dk [idexx.dk]

- 12. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guided Protocol for the Dichlorination of m-Toluidine

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of dichlorinated methylaniline derivatives, starting from m-toluidine (3-methylaniline). Chlorinated anilines are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Direct chlorination of activated aromatic systems like m-toluidine often leads to a mixture of products and potential over-chlorination. To achieve regiochemical control, this protocol employs a robust three-step sequence involving N-acetylation, targeted dichlorination, and subsequent deprotection via hydrolysis. We will address the critical principles of electrophilic aromatic substitution to explain why this strategy yields 4,6-dichloro-3-methylaniline as the primary product, rather than other isomers such as 2,4-dichloro-5-methylaniline. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols.

Part 1: Scientific Principles and Synthetic Strategy

The Challenge of Direct Chlorination & Regioselectivity

The direct electrophilic chlorination of m-toluidine is synthetically challenging. The starting material possesses two activating groups on the aromatic ring: an amino group (-NH₂) and a methyl group (-CH₃).

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group.

-

Methyl Group (-CH₃): A moderately activating, ortho, para-directing group.

Both groups strongly activate the positions ortho and para to themselves. For m-toluidine (3-methylaniline), the amino group (at C1) directs incoming electrophiles to positions C2, C4, and C6. The methyl group (at C3) reinforces this activation at positions C2, C4, and C6. This high degree of activation makes the reaction difficult to control, often resulting in a mixture of mono-, di-, and tri-chlorinated products, as well as potential oxidation of the aniline.

The N-Acetylation Protection Strategy

To overcome these challenges, a common and effective strategy is to temporarily "tame" the powerful amino group by converting it into an acetamido group (-NHCOCH₃). This is achieved through N-acetylation. The resulting N-(3-methylphenyl)acetamide has several advantages:

-

Moderated Reactivity: The acetyl group is electron-withdrawing by resonance, which significantly reduces the activating strength of the nitrogen lone pair. This helps prevent over-chlorination.

-

Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions (C2 and C6), making the para position (C4) more accessible to the electrophile.

-

Preserved Regioselectivity: Despite being less activating, the acetamido group remains an ortho, para-director.

When N-(3-methylphenyl)acetamide is subjected to dichlorination, the directing effects favor substitution at C4 (para to -NHCOCH₃) and C6 (ortho to -NHCOCH₃ and meta to -CH₃). This leads predictably to the formation of N-(4,6-dichloro-3-methylphenyl)acetamide.

Proposed Three-Step Synthetic Pathway

The overall synthesis is logically structured into three distinct stages:

-

N-Acetylation: Protection of the amino group of m-toluidine to form N-(3-methylphenyl)acetamide.

-

Dichlorination: Regioselective chlorination of the protected intermediate to yield N-(4,6-dichloro-3-methylphenyl)acetamide.

-

Hydrolysis: Deprotection of the acetamido group to furnish the final product, 4,6-dichloro-3-methylaniline.

Part 2: Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents

| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) |

| m-Toluidine | 108-44-1 | C₇H₉N | 107.15 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

Step 1: N-Acetylation of m-Toluidine

-

Objective: To synthesize N-(3-methylphenyl)acetamide.[1]

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (10.7 g, 0.10 mol).

-

In the fume hood, carefully add glacial acetic acid (30 mL) followed by the slow, dropwise addition of acetic anhydride (11.2 g, 0.11 mol) while stirring. An exothermic reaction will occur.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

-

Allow the reaction mixture to cool slightly, then pour it cautiously into 200 mL of ice-cold water with vigorous stirring.

-

A white precipitate of N-(3-methylphenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual acid.

-

Dry the product in a desiccator or a vacuum oven at 60°C.

-

-

Expected Outcome: A white to off-white crystalline solid. Yield: 13-14 g (87-94%).

Step 2: Dichlorination of N-(3-methylphenyl)acetamide

-

Objective: To synthesize N-(4,6-dichloro-3-methylphenyl)acetamide.

-

Procedure:

-

Set up a 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).

-

In the flask, dissolve the dried N-(3-methylphenyl)acetamide (7.45 g, 0.05 mol) in glacial acetic acid (50 mL).

-

Cool the flask in an ice-water bath.

-

Charge the dropping funnel with sulfuryl chloride (14.2 g, 0.105 mol).

-

Add the sulfuryl chloride dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture into 250 mL of ice-cold water. A precipitate will form.

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

-

-

Expected Outcome: A solid precipitate. Recrystallization from ethanol/water may be required for purification.

Step 3: Hydrolysis to 4,6-dichloro-3-methylaniline

-

Objective: To deprotect the acetamido group and obtain the final product.

-

Procedure:

-

Place the crude N-(4,6-dichloro-3-methylphenyl)acetamide from the previous step into a 250 mL round-bottom flask.

-

Add ethanol (50 mL) and concentrated hydrochloric acid (30 mL).

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the mixture by adding aqueous sodium hydroxide solution (e.g., 10 M) until the solution is basic (pH > 10). The free amine will precipitate.

-

Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the 4,6-dichloro-3-methylaniline by recrystallization (e.g., from hexane or ethanol/water) or column chromatography.

-

-

Expected Outcome: A crystalline solid.

Part 3: Data Summary and Characterization

| Parameter | Step 1: Acetylation | Step 2: Dichlorination | Step 3: Hydrolysis |

| Primary Reactant | m-Toluidine | N-(3-methylphenyl)acetamide | N-(4,6-dichloro-3-methylphenyl)acetamide |

| Key Reagent | Acetic Anhydride | Sulfuryl Chloride | Hydrochloric Acid |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Ethanol |

| Temperature | Reflux (~118°C) | 0-20°C, then RT | Reflux (~80-90°C) |

| Reaction Time | 30 minutes | 2.5 hours | 1-2 hours |

| Expected Yield | 87-94% | Variable, typically >70% | Variable, typically >80% |

Product Characterization: The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Melting Point: Compare with literature values.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern for dichlorinated species.

-

FT-IR Spectroscopy: To monitor the appearance/disappearance of key functional groups (N-H, C=O).

Part 4: Visualization of the Synthetic Workflow

References

Laboratory-Scale Synthesis of 2,4-Dichloro-5-methylaniline: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,4-Dichloro-5-methylaniline (CAS: 17601-75-1), a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described method is based on the regioselective dichlorination of 3-methylaniline. The protocol emphasizes safety, efficiency, and product purity, offering field-proven insights into the causality behind experimental choices. It is designed for researchers, chemists, and drug development professionals who require a reliable method for producing this compound in a laboratory setting.

Introduction and Scientific Background

This compound is a substituted aniline derivative whose structural motif is integral to numerous biologically active molecules. The precise placement of chlorine and methyl groups on the aniline ring dictates its reactivity and utility as a building block. The synthesis of such polychlorinated aromatic amines often presents challenges related to regioselectivity and the management of hazardous reagents.

The protocol herein details a robust two-step synthesis commencing from the readily available 3-methylaniline (m-toluidine). The strategy involves:

-

Acetylation: Protection of the highly activating amino group as an acetamide. This step is crucial to moderate the reactivity of the aromatic ring, prevent oxidation, and ensure controlled chlorination.

-

Electrophilic Chlorination: Sequential introduction of two chlorine atoms onto the activated aromatic ring using an in situ generated chlorinating agent from hydrochloric acid and hydrogen peroxide.

-

Hydrolysis: Deprotection of the acetamide to yield the final aniline product.

This approach provides a high degree of control over the reaction, leading to good yields and high purity of the desired isomer.

Reaction Scheme and Mechanism

The overall synthesis can be visualized in three principal stages:

Stage 1: Acetylation of 3-Methylaniline

3-Methylaniline reacts with acetic anhydride to form N-(3-methylphenyl)acetamide.

Stage 2: Dichlorination of N-(3-methylphenyl)acetamide The acetanilide undergoes electrophilic aromatic substitution with chlorine to yield N-(2,4-dichloro-5-methylphenyl)acetamide.

Stage 3: Hydrolysis to this compound

Acid-catalyzed hydrolysis of the acetamide reveals the target product.

Mechanistic Rationale: The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Starting with N-(3-methylphenyl)acetamide, the first chlorination is directed to the para-position (C4) relative to the powerful acetamido director. The second chlorination is then directed to one of the remaining ortho-positions (C2 or C6). The C2 position is favored due to less steric hindrance from the adjacent methyl group compared to the C6 position.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |

| 3-Methylaniline (m-toluidine) | 108-44-1 | 107.15 | 10.7 g (0.1 mol) | Corrosive, toxic. Handle with care. |

| Acetic Anhydride | 108-24-7 | 102.09 | 11.2 mL (0.12 mol) | Corrosive, lachrymator. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Corrosive. |

| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 50 mL | Corrosive, causes severe burns. |

| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 24 mL (~0.24 mol) | Strong oxidizer. Handle with care. |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As required | For neutralization. Corrosive. |

| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | For extraction. Flammable. |

| Ethanol | 64-17-5 | 46.07 | As required | For recrystallization. Flammable. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required | For drying. |

Equipment

-

500 mL and 250 mL three-neck round-bottom flasks

-

Reflux condenser and dropping funnel

-

Magnetic stirrer with heating plate

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat. [1]* Calibrated thermometer

-

Fume hood

Detailed Experimental Protocol

This protocol should be performed entirely within a well-ventilated fume hood.

Part A: Synthesis of N-(3-methylphenyl)acetamide

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Reaction Mixture: Add 10.7 g (0.1 mol) of 3-methylaniline and 50 mL of glacial acetic acid to the flask. Stir until the aniline is fully dissolved.

-

Acetylation: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution. An exothermic reaction will occur.

-

Reaction Completion: Heat the mixture to 100°C and maintain for 1 hour to ensure complete acetylation.

-

Isolation: Allow the mixture to cool to room temperature, then pour it into 250 mL of cold water while stirring. The white precipitate of N-(3-methylphenyl)acetamide will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and air dry. The product is sufficiently pure for the next step.

Part B: Dichlorination of N-(3-methylphenyl)acetamide

-

Setup: Place the crude N-(3-methylphenyl)acetamide from Part A into a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolution: Add 50 mL of glacial acetic acid and 25 mL of concentrated hydrochloric acid. Stir the mixture until a slurry is formed. Cool the flask in an ice-water bath to 0-5°C.

-

Chlorination: Slowly add 24 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 60-90 minutes. [2]Causality: The slow addition and low temperature are critical to control the exothermic reaction, prevent the formation of unwanted byproducts, and ensure regioselectivity. The reaction of HCl and H₂O₂ generates Cl₂ in situ.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Hydrolysis and Product Isolation

-

Hydrolysis: Add 25 mL of concentrated hydrochloric acid to the reaction mixture and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours to hydrolyze the acetamide.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully pour it over 300 g of crushed ice in a large beaker. Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is highly exothermic. The crude product will precipitate as a brownish solid or oil.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Part D: Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The expected product is a crystalline solid.

Workflow and Mechanism Visualization

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Chlorination